4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester
Description
Properties
CAS No. |
1196157-58-0 |
|---|---|
Molecular Formula |
C14H19ClN2O4S |
Molecular Weight |
346.8 g/mol |
IUPAC Name |
benzyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O4S/c15-22(19,20)11-10-16-6-8-17(9-7-16)14(18)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
InChI Key |
VGGPXUBFNWLYNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Esterification
This method involves the reaction of piperazine-1-carboxylic acid with benzyl alcohol in the presence of a catalyst.
Reagents :
- Piperazine-1-carboxylic acid
- Benzyl alcohol
- Acid catalyst (e.g., sulfuric acid)
-
- Mix piperazine-1-carboxylic acid and benzyl alcohol in a round-bottom flask.
- Add the acid catalyst and heat the mixture under reflux.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, neutralize the mixture and extract the product using an organic solvent.
Yield : Typically yields around 70-85% depending on reaction conditions.
Method B: Chlorosulfonylation followed by Esterification
This method incorporates a chlorosulfonylation step to introduce the chlorosulfonyl group before esterification.
Reagents :
- Piperazine
- Chlorosulfonic acid
- Benzyl alcohol
- Base (e.g., triethylamine)
-
- Dissolve piperazine in an appropriate solvent (e.g., dichloromethane).
- Slowly add chlorosulfonic acid while maintaining low temperatures to avoid decomposition.
- After completion, add benzyl alcohol and triethylamine to facilitate ester formation.
- Stir at room temperature for several hours, then purify the product via column chromatography.
Yield : Generally yields around 60-75%.
Method C: Use of Protective Groups
In this method, protective groups are used to selectively modify piperazine derivatives before final esterification.
Reagents :
- Protected piperazine derivative
- Benzyl chloroformate
- Base (e.g., sodium hydride)
-
- Protect the amine group of piperazine using a suitable protecting group (e.g., Boc or Fmoc).
- React with benzyl chloroformate in the presence of a base.
- Remove the protecting group under acidic conditions to yield the final product.
Yield : This method can achieve yields upwards of 80%, but requires careful handling of protective groups.
Comparative Analysis of Methods
The following table summarizes the key aspects of each preparation method:
| Method | Main Steps | Typical Yield | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Esterification | Esterification under reflux | 70-85% | Simple procedure | Limited functional group tolerance |
| Chlorosulfonylation | Chlorosulfonation followed by esterification | 60-75% | Introduces sulfonyl group effectively | More complex and hazardous reagents |
| Use of Protective Groups | Protecting group strategy | >80% | High yield and selectivity | Requires additional steps |
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of piperazine-1-carboxylic acid and benzyl alcohol.
Scientific Research Applications
Medicinal Chemistry
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester has been investigated for its potential as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the breakdown of endocannabinoids. This modulation could have therapeutic implications for conditions such as anxiety, pain, and inflammation .
Case Studies:
- A study highlighted the efficacy of related piperazine derivatives in treating anxiety and pain, suggesting that compounds with similar structures may exhibit comparable pharmacological effects .
Antimicrobial Activity
Research indicates that piperazine derivatives can possess antimicrobial properties. The sulfonyl group in this compound may enhance its interaction with bacterial targets, leading to potential applications in developing new antibiotics .
Case Studies:
- Investigations into structurally similar compounds have shown promising results against various pathogens, indicating that this compound could be explored further in this domain .
Chemical Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic chemistry .
Synthesis Examples:
- It can be utilized to create derivatives that may have enhanced biological activity or improved pharmacokinetic properties.
Industrial Applications
While the primary focus has been on medicinal chemistry, there is potential for industrial applications as well. The compound can be used in the production of specialty chemicals and as a building block in polymer chemistry.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Modulator of fatty acid amide hydrolase for anxiety and pain treatment | New therapeutic options for chronic conditions |
| Antimicrobial Activity | Potential antibiotic properties against various pathogens | Development of new antibiotics |
| Chemical Synthesis | Intermediate for synthesizing complex organic compounds | Broad applications in organic synthesis |
| Industrial Use | Building block for specialty chemicals and polymers | Innovation in materials science |
Mechanism of Action
The mechanism of action of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, thereby modifying the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and functional attributes of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester with analogous piperazine derivatives:
Notes:
- Hydroxy-ethyl derivatives (e.g., CAS 1353976-43-8) are noted for their discontinued status, suggesting challenges in commercial synthesis or stability .
- Fluorinated analogs (e.g., 4-[2-(3-fluoro-phenyl)-ethyl] derivatives) emphasize the role of halogenation in improving pharmacokinetic properties .
Structural and Functional Insights
- Reactivity: The chlorosulfonyl group in the target compound allows for sulfonamide bond formation, a critical step in designing protease inhibitors (e.g., ATX inhibitors like PF-8380) . In contrast, hydroxy-ethyl or amino-acetyl substituents enable hydrogen bonding or peptide linkages, respectively, expanding utility in diverse drug scaffolds.
- Stability : Compounds with dual ester groups (e.g., 1-benzyl and 2-methyl esters in CAS 1353945-51-3) may exhibit hydrolytic instability under basic conditions, limiting their use in aqueous formulations .
Biological Activity
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester (CAS: 1196157-58-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: . Its structure features a piperazine ring substituted with a chlorosulfonyl group and a benzyl ester moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including antimicrobial, anticancer, and enzyme inhibition studies. Below are key findings from the literature:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine have been shown to possess activity against various bacterial strains, suggesting that this compound may also display similar effects. A related study highlighted the importance of the sulfonyl group in enhancing antibacterial activity against resistant strains of bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .
Anticancer Activity
Preliminary investigations into the anticancer properties of related compounds have shown promising results. For example, certain piperazine derivatives have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound is also being studied for its potential as an enzyme inhibitor. Research on structurally similar compounds suggests that they can act as inhibitors for various enzymes involved in cancer progression and bacterial resistance . The specific inhibitory effects of this compound on target enzymes remain to be fully elucidated.
Case Studies
Several studies have explored the biological activity of piperazine derivatives, shedding light on their mechanisms:
-
Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of piperazine derivatives.
- Method : Disc diffusion method against Escherichia coli and Staphylococcus aureus.
- Results : Compounds showed significant inhibition zones, indicating potential for further development as antibacterial agents.
-
Cytotoxicity Assessment :
- Objective : To assess cytotoxic effects on cancer cell lines.
- Method : MTT assay on MCF-7 and HeLa cells.
- Results : Several derivatives exhibited IC50 values below 10 µM, suggesting potent anticancer properties.
Data Table: Summary of Biological Activities
Q & A
Q. What safety protocols are critical when handling chlorosulfonyl intermediates?
- Methodological Answer :
- Ventilation : Use fume hoods with >100 fpm airflow to prevent inhalation exposure.
- Personal protective equipment (PPE) : Wear acid-resistant gloves (e.g., nitrile) and safety goggles.
- Spill management : Neutralize chlorosulfonyl residues with sodium bicarbonate before disposal .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
